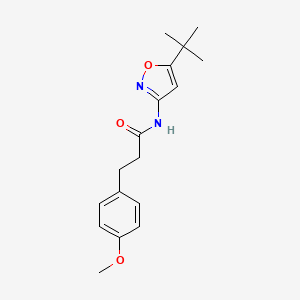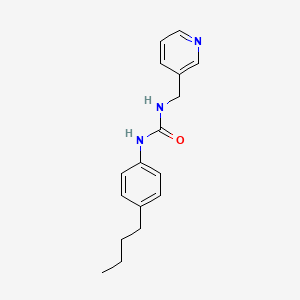
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-naphthylsulfonyl)-2-butyn-1-yl 4-methylbenzoate, commonly known as NBMPR, is a potent and highly selective inhibitor of nucleoside transporters. It has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas.
Mécanisme D'action
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is an important step in the synthesis of DNA and RNA. By inhibiting nucleoside transporters, NBMPR can disrupt the synthesis of DNA and RNA, which can have a profound effect on cell growth and proliferation.
Biochemical and Physiological Effects
NBMPR has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that NBMPR can inhibit the growth of cancer cells by disrupting the synthesis of DNA and RNA. In vivo studies have also shown that NBMPR can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBMPR is its potency and selectivity for nucleoside transporters. This makes it an important tool for studying the role of nucleoside transporters in various biological processes. However, one of the limitations of NBMPR is its toxicity. NBMPR has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NBMPR. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. Another area of research is the development of new therapeutic applications for NBMPR, such as cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of NBMPR and its potential side effects.
Conclusion
In conclusion, NBMPR is a potent and highly selective inhibitor of nucleoside transporters that has been extensively studied for its role in the regulation of nucleoside transport and its potential applications in cancer treatment and other therapeutic areas. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry. NBMPR has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for research on NBMPR, including the development of more potent and selective inhibitors of nucleoside transporters and the development of new therapeutic applications for NBMPR.
Méthodes De Synthèse
The synthesis of NBMPR involves the reaction of 4-methylbenzoic acid with 2-butyn-1-ol in the presence of a base catalyst to form the corresponding ester. The resulting ester is then reacted with 2-naphthylsulfonyl chloride to yield the final product. The synthesis of NBMPR is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
NBMPR has been extensively studied for its role in the regulation of nucleoside transporters. Nucleoside transporters are membrane proteins that are responsible for the uptake of nucleosides into cells. NBMPR is a potent and highly selective inhibitor of nucleoside transporters, which makes it an important tool for studying the role of nucleoside transporters in various biological processes.
Propriétés
IUPAC Name |
4-naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-17-8-10-19(11-9-17)22(23)26-14-4-5-15-27(24,25)21-13-12-18-6-2-3-7-20(18)16-21/h2-3,6-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHQXBCQBSYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC#CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Naphthalen-2-ylsulfonylbut-2-ynyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)


![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)

![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

